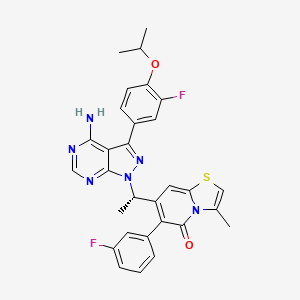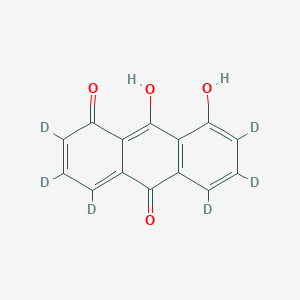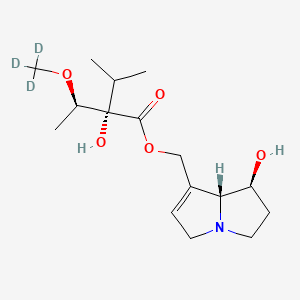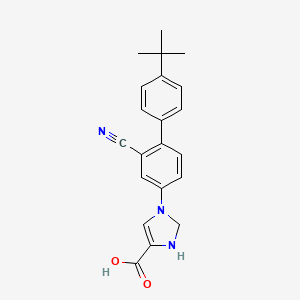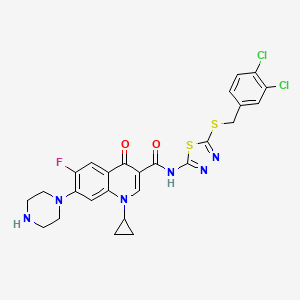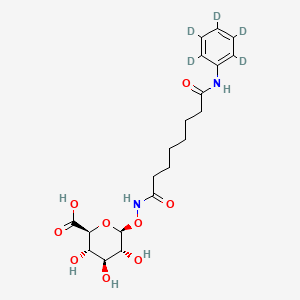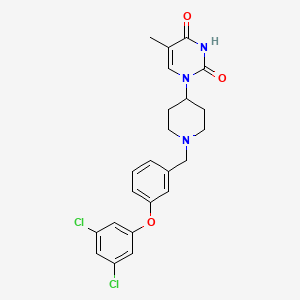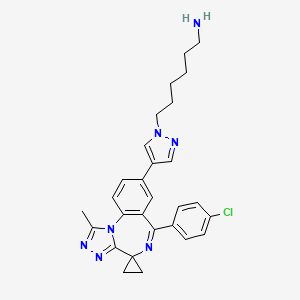
BRD4 ligand-Linker Conjugate 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 ligand-Linker Conjugate 1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . This compound specifically targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family of proteins, which plays a crucial role in regulating gene expression and is implicated in various diseases, including cancer .
Méthodes De Préparation
The synthesis of BRD4 ligand-Linker Conjugate 1 involves several steps. One common method includes the conjugation of a BRD4 inhibitor with a linker that can bind to an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the BRD4 inhibitor: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Linker attachment: A linker molecule is attached to the BRD4 inhibitor. This linker is designed to connect the BRD4 inhibitor to the E3 ubiquitin ligase ligand.
Conjugation with E3 ubiquitin ligase ligand: The final step involves attaching the E3 ubiquitin ligase ligand to the linker, resulting in the formation of this compound
Analyse Des Réactions Chimiques
BRD4 ligand-Linker Conjugate 1 undergoes several types of chemical reactions, including:
Substitution reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the BRD4 inhibitor.
Coupling reactions: The final conjugation step involves coupling the linker with the E3 ubiquitin ligase ligand.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.
Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups to ensure the specificity and efficiency of the reactions. The major product formed from these reactions is the this compound, which can then be used to synthesize PROTACs .
Applications De Recherche Scientifique
BRD4 ligand-Linker Conjugate 1 has several scientific research applications, including:
Cancer research: It is used to develop PROTACs that target BRD4 for degradation, which has shown promise in treating various cancers by inhibiting the expression of oncogenes regulated by BRD4
Epigenetics: BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones.
Drug discovery: The compound is used in the development of new therapeutic agents that target BRD4 and other BET family proteins.
Protein degradation: It is used to study the mechanisms of targeted protein degradation and to develop new strategies for degrading disease-causing proteins.
Mécanisme D'action
BRD4 ligand-Linker Conjugate 1 exerts its effects by facilitating the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which ubiquitinates BRD4, marking it for degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, leading to the downregulation of BRD4-regulated genes and inhibition of BRD4-mediated cellular processes .
Comparaison Avec Des Composés Similaires
BRD4 ligand-Linker Conjugate 1 is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
OTX015: Another BRD4 inhibitor that has been advanced into clinical development.
dBET1: A PROTAC that targets BRD4 for degradation, similar to this compound.
This compound is distinguished by its specific design for use in PROTAC synthesis, making it a valuable tool for targeted protein degradation research .
Propriétés
Formule moléculaire |
C28H30ClN7 |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |
InChI |
InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |
Clé InChI |
NLXZLPYEKWQQAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



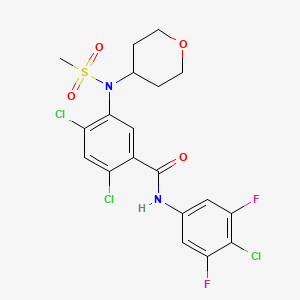
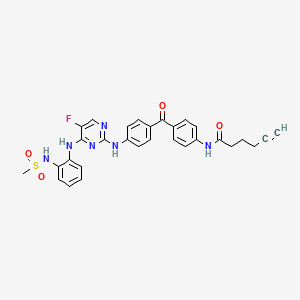
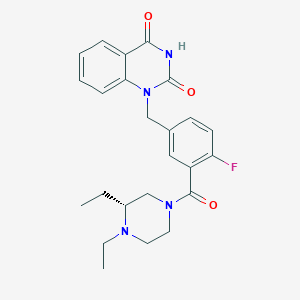
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

